molecular formula C13H8BrClKNO4S B12304865 Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate

Cat. No.: B12304865
M. Wt: 428.73 g/mol
InChI Key: XAOFHPKWCKRYGX-UHFFFAOYSA-M
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Description

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound with the molecular formula C13H8BrClKNO3S. This compound is known for its unique structural features, which include a bromophenyl group, a sulfamoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonamide with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products Formed

    Substitution Reactions: Products include substituted phenylsulfamoylbenzoates.

    Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinic acids.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-[(4-chlorophenyl)sulfamoyl]-4-bromobenzoate
  • Potassium 3-[(4-fluorophenyl)sulfamoyl]-4-chlorobenzoate
  • Potassium 3-[(4-methylphenyl)sulfamoyl]-4-chlorobenzoate

Uniqueness

Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and biological studies, where the precise arrangement of functional groups is crucial for activity.

Properties

Molecular Formula

C13H8BrClKNO4S

Molecular Weight

428.73 g/mol

IUPAC Name

potassium;3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate

InChI

InChI=1S/C13H9BrClNO4S.K/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15;/h1-7,16H,(H,17,18);/q;+1/p-1

InChI Key

XAOFHPKWCKRYGX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl)Br.[K+]

Origin of Product

United States

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